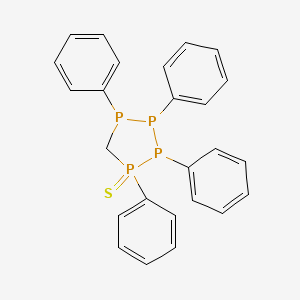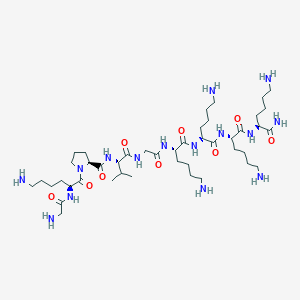
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate is a chemical compound with the molecular formula C6H15N3O5S2 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a pseudourea moiety, a thio group, and an acetylated methylaminoethyl side chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate typically involves the reaction of 2-thiopseudourea with acetic anhydride and 2-(methylamino)ethylamine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate undergoes several types of chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pseudourea moiety can be reduced to form corresponding amines.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reactions typically occur under controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various acyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the acetylated methylaminoethyl side chain may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate include:
Thiourea derivatives: Compounds with similar thio and urea moieties.
Acylated amines: Compounds with acetylated amino groups.
Sulfonamides: Compounds with sulfonamide functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63679-60-7 |
|---|---|
Molekularformel |
C6H15N3O5S2 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
2-(methylamino)ethyl N'-acetylcarbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C6H13N3OS.H2O4S/c1-5(10)9-6(7)11-4-3-8-2;1-5(2,3)4/h8H,3-4H2,1-2H3,(H2,7,9,10);(H2,1,2,3,4) |
InChI-Schlüssel |
LZUNKNVLQUISRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N=C(N)SCCNC.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

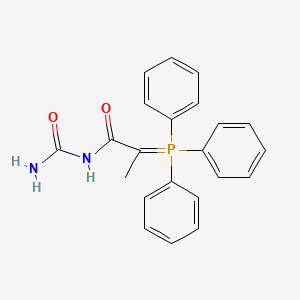
![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
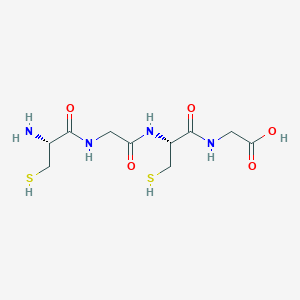
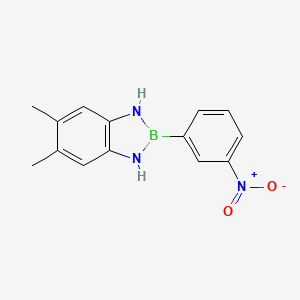
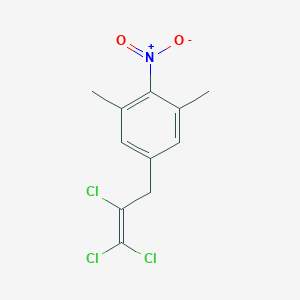

![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)

